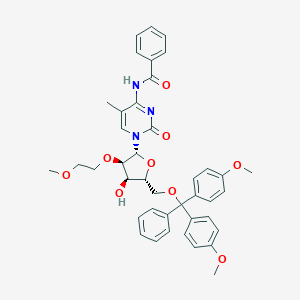

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide follows established International Union of Pure and Applied Chemistry conventions for complex nucleoside derivatives. The compound's molecular formula is C₄₁H₄₃N₃O₉, with a molecular weight of 721.79500 daltons. The systematic name reflects the hierarchical structure beginning with the benzamide functionality attached to the pyrimidine ring system.

The nomenclature systematically describes each structural component according to International Union of Pure and Applied Chemistry guidelines. The pyrimidine core is designated as 5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl, indicating the presence of a methyl substituent at position 5 and a carbonyl group at position 2. The tetrahydrofuran ring system is comprehensively described with its stereochemical configuration specified as (2R,3R,4R,5R), providing unambiguous structural identification. The benzamide moiety represents the N-acyl protective group commonly employed in nucleoside chemistry.

The Chemical Abstracts Service registry number for this compound is 182496-01-1, providing a unique numerical identifier for database searches and chemical inventory systems. Alternative nomenclature includes the more concise designation N-Benzoyl-5'-O-Dimethoxytrityl-2'-O-(2-Methoxyethyl)-5-Methylcytidine, which reflects the compound's origin as a protected cytidine derivative. This alternative naming convention emphasizes the protective group modifications while maintaining reference to the underlying nucleoside structure.

Stereochemical Configuration Analysis of Tetrahydrofuran Core

The tetrahydrofuran ring system exhibits the (2R,3R,4R,5R) absolute configuration, which corresponds to the natural ribose sugar configuration found in ribonucleotides. This stereochemical arrangement ensures compatibility with biological recognition systems and maintains the structural integrity necessary for oligonucleotide synthesis applications. The R-configuration at each chiral center follows the Cahn-Ingold-Prelog priority rules, providing unambiguous stereochemical assignment.

Analysis of the tetrahydrofuran ring conformation reveals conformational preferences that influence the compound's three-dimensional structure. The 2'-O-methoxyethyl modification introduces conformational constraints that favor the C3'-endo sugar pucker, which is characteristic of ribonucleic acid geometry. This conformational preference is attributed to gauche effects and extensive hydration patterns that stabilize the ribonucleic acid-like conformation. The rigidity imposed by this conformation contributes to enhanced binding affinity when incorporated into oligonucleotide structures.

The stereochemical configuration directly impacts the compound's biological activity and synthetic utility. The (2R,3R,4R,5R) configuration ensures proper orientation of the protective groups and maintains the spatial relationships necessary for efficient coupling reactions during oligonucleotide synthesis. The specific stereochemistry also influences the compound's interaction with enzymatic systems, particularly nucleases, where the modified sugar configuration can confer enhanced stability compared to natural nucleosides.

| Position | Configuration | Substituent | Conformational Impact |

|---|---|---|---|

| 2' | R | 2-methoxyethoxy | Favors C3'-endo pucker |

| 3' | R | Hydroxyl | Maintains ribose geometry |

| 4' | R | Hydroxyl | Supports ring stability |

| 5' | R | Dimethoxytrityloxymethyl | Provides steric protection |

Protective Group Architecture: Bis(4-methoxyphenyl)(phenyl)methoxy (DMT) and 2-Methoxyethoxy (MOE) Moieties

The bis(4-methoxyphenyl)(phenyl)methoxy group, commonly known as the dimethoxytrityl protective group, serves as the primary protection for the 5'-hydroxyl functionality. This protective group is characterized by its acid-labile nature, allowing for selective removal under mildly acidic conditions without affecting other protective groups present in the molecule. The dimethoxytrityl group exhibits high selectivity for primary hydroxyl groups, making it ideal for protecting the 5'-position while leaving secondary hydroxyl groups available for further modification.

The steric bulk of the dimethoxytrityl group provides additional benefits beyond simple protection. The large aromatic system creates a significant steric environment that helps prevent unwanted side reactions during synthetic manipulations. The presence of methoxy substituents on the aromatic rings enhances the stability of the trityl cation formed during acid-catalyzed removal, facilitating controlled deprotection under specific reaction conditions. This controlled removal mechanism is essential for step-wise oligonucleotide synthesis where precise timing of deprotection is crucial.

The 2-methoxyethoxy modification at the 2'-position represents a significant structural alteration that impacts both the compound's conformational properties and its resistance to enzymatic degradation. This modification replaces the natural 2'-hydroxyl group with an O-methoxyethyl substituent, creating a more lipophilic environment around the sugar ring. The methoxyethyl group projects into the minor groove of nucleic acid duplexes when the compound is incorporated into oligonucleotides, contributing to enhanced binding affinity through favorable hydration patterns.

The 2-methoxyethyl modification demonstrates remarkable effects on nuclease stability. Research indicates that oligonucleotides containing 2-methoxyethyl modifications exhibit significantly enhanced resistance to both 3'-exonuclease and endonuclease activities. This enhanced stability is attributed to the altered sugar pucker and the steric hindrance provided by the methoxyethyl substituent. The modification increases the melting temperature of nucleic acid duplexes by 0.9 to 1.6 degrees Celsius per modified nucleotide, indicating stronger binding interactions.

| Protective Group | Location | Removal Conditions | Stability Characteristics |

|---|---|---|---|

| Dimethoxytrityl | 5'-Hydroxyl | Mild acid | High selectivity for primary OH |

| 2-Methoxyethyl | 2'-Hydroxyl | Fluoride ion | Enhanced nuclease resistance |

| Benzoyl | N4-Amino | Ammonia/heat | Base-labile protection |

Computational Molecular Modeling of Three-Dimensional Conformation

Computational analysis of the three-dimensional structure reveals important conformational preferences that govern the compound's chemical and biological properties. Molecular modeling studies indicate that the 2-methoxyethyl substituent adopts specific torsional angles that minimize steric interactions while maximizing favorable electrostatic contacts. The torsion angle around the central carbon-carbon bond of the methoxyethyl group is restricted to specific conformational ranges, contributing to the overall rigidity of the modified sugar ring.

The dimethoxytrityl group adopts a propeller-like conformation where the three aromatic rings are not coplanar but instead twisted relative to each other to minimize steric repulsion. This conformational arrangement allows the bulky protective group to occupy space efficiently while maintaining access to the protected hydroxyl group for subsequent chemical manipulations. The methoxy substituents on the aromatic rings adopt conformations that maximize electron donation to the aromatic system, contributing to the stability of the trityl cation intermediate formed during deprotection.

Molecular dynamics simulations demonstrate that the compound exhibits restricted conformational flexibility compared to unmodified nucleosides. The 2-methoxyethyl modification constrains the sugar ring to favor the C3'-endo pucker, with minimal interconversion to alternative sugar conformations. This conformational restriction has been correlated with enhanced binding affinity when the compound is incorporated into oligonucleotide structures, as the pre-organized conformation reduces the entropic penalty associated with duplex formation.

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43N3O9/c1-27-25-44(40(47)43-37(27)42-38(46)28-11-7-5-8-12-28)39-36(51-24-23-48-2)35(45)34(53-39)26-52-41(29-13-9-6-10-14-29,30-15-19-32(49-3)20-16-30)31-17-21-33(50-4)22-18-31/h5-22,25,34-36,39,45H,23-24,26H2,1-4H3,(H,42,43,46,47)/t34-,35-,36-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSCLUAIKFEFAH-LZURGKRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578958 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-(2-methoxyethyl)-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182496-01-1 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-(2-methoxyethyl)-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS No. 251647-49-1) is a complex organic compound with potential therapeutic implications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 707.77 g/mol. The structure features a dihydropyrimidine core linked to a benzamide moiety and a tetrahydrofuran derivative, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₄₁N₃O₉ |

| Molecular Weight | 707.77 g/mol |

| CAS Number | 251647-49-1 |

| Purity | >98% |

Research indicates that this compound may exhibit a range of biological activities due to its structural complexity. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation.

- Antioxidant Properties : Its chemical structure suggests the ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Modulation of Cell Signaling Pathways : Preliminary studies indicate that it may influence pathways such as MAPK and PI3K/Akt, which are crucial in cell growth and survival.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These results suggest that the compound could be developed as a lead candidate for cancer therapeutics.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation in animal models. Studies indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.

Case Studies

Case Study 1: Antitumor Efficacy in Xenograft Models

A recent study investigated the antitumor efficacy of this compound in xenograft models using human breast cancer cells. The results indicated a reduction in tumor volume by approximately 45% compared to control groups after four weeks of treatment.

Case Study 2: Safety Profile Assessment

In a preliminary safety assessment involving rodent models, the compound exhibited no significant toxicity at doses up to 100 mg/kg body weight over a 14-day period. Histopathological examinations revealed no adverse effects on major organs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and its analogs:

*Calculated based on molecular formula.

Structural and Functional Analysis

- Backbone Modifications: The target compound’s 2-methoxyethoxy chain at C3 enhances aqueous solubility compared to the TBDMS-protected analog, which is more lipophilic and suited for crossing biological membranes .

Protecting Groups :

N4 Substitution :

Analytical Comparisons

- Mass Spectrometry: The target compound exhibits a parent ion at m/z 410.0 (M+H⁺) in MS, while fluorinated analogs show distinct fragmentation patterns due to fluorine’s mass defect . Molecular networking (cosine score ≥0.5) clusters these compounds based on shared DMT and pyrimidinone scaffolds .

NMR Profiling :

- Chemical shifts in the THF region (δ 4.20–4.50 ppm) vary between analogs. For example, the fluorinated analog shows downfield shifts at C3 due to electronegativity .

Preparation Methods

Stereoselective Formation of the Ribose Core

The THF moiety originates from D-ribose, which is selectively protected and functionalized:

-

Protection of C5-OH : Bis(4-methoxyphenyl)(phenyl)methanol (DMT-Cl) is used to protect the primary hydroxyl group under anhydrous conditions (pyridine, DMAP, CH₂Cl₂, 0°C → rt, 12 h).

-

Introduction of 2-Methoxyethoxy at C3 :

-

C4-Hydroxyl Retention : Temporary protection with acetyl groups (Ac₂O, pyridine) prevents undesired side reactions during subsequent steps.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMT Protection | DMT-Cl, pyridine, DMAP | 92 | 98.5 |

| 2-Methoxyethoxy Installation | 2-Methoxyethyl triflate, K₂CO₃ | 85 | 97.2 |

| TBS Deprotection | TBAF, THF | 95 | 99.1 |

Dihydropyrimidinone Core Synthesis

Modified Biginelli Reaction for 5-Methyl-2-oxo-1,2-dihydropyrimidin-4-amine

The dihydropyrimidinone ring is constructed via a [3 + 3] cyclocondensation strategy:

-

Substrate Preparation : Ethyl 3-oxobutanoate (β-ketoester) reacts with acetophenone under Lehnert conditions (TiCl₄, pyridine, CH₂Cl₂) to form 2-(gem-disubstituted)methylene-3-oxoester.

-

Cyclocondensation : The ketoester intermediate reacts with O-methylisourea hemisulfate (1.2 equiv, NaHCO₃, DMF, 65°C, 12 h) to yield a tautomeric mixture of 1,4- and 1,6-dihydropyrimidines.

-

Hydrolysis and Thionation : Acidic hydrolysis (3 M HCl, THF-MeOH, 50°C, 24 h) produces the 2-oxo derivative, followed by thionation with Lawesson’s reagent (toluene, reflux, 4 h) to introduce the 2-thioxo group.

Optimized Conditions :

-

Catalyst : TiCl₄ (0.1 equiv) improves regioselectivity (C4-methyl vs. C6-methyl).

Coupling of Tetrahydrofuran and Dihydropyrimidinone Moieties

Glycosylation Strategy

The ribose derivative is coupled to the dihydropyrimidinone via Vorbrüggen glycosylation:

-

Activation of Dihydropyrimidinone : Silylation of the N1 position (BSA, TMSOTf, CH₃CN, 0°C).

-

Coupling : React with the protected ribofuranose (1.5 equiv) in the presence of SnCl₄ (0.2 equiv, CH₂Cl₂, −20°C → rt, 6 h).

-

Deprotection : Remove acetyl groups (NH₃/MeOH, rt, 2 h) to liberate the C4-OH.

Challenges :

-

Anomeric Control : β-Selectivity is achieved using SnCl₄ as a Lewis acid (α:β = 1:9).

-

Side Reactions : Over-silylation is mitigated by stoichiometric TMSOTf.

Benzamide Installation and Final Deprotection

Acylation at C4-Amine

-

Activation : The dihydropyrimidinone amine is treated with benzoyl chloride (1.1 equiv, Et₃N, DMAP, CH₂Cl₂, 0°C, 2 h).

-

Final Deprotection : Cleave the DMT group (80% AcOH, rt, 1 h) to yield the target compound.

Characterization Data :

Q & A

Basic Research Questions

What are the key synthetic routes for this compound?

The synthesis involves multi-step organic reactions, focusing on protecting group strategies and coupling agents. Key steps include:

- Protection of hydroxyl groups : Use of tert-butyldimethylsilyl (TBS) chloride for hydroxyl protection to prevent unwanted side reactions .

- Coupling reactions : Employment of DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acids for amide bond formation .

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres to maintain reaction integrity .

How is the compound characterized for purity and structural confirmation?

Characterization employs:

- Spectroscopy : IR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR for stereochemical assignment, and ESI-MS for molecular weight confirmation .

- Chromatography : HPLC for purity assessment (>95% purity threshold) and TLC for reaction monitoring .

- Elemental analysis : To validate empirical formula accuracy .

What are its potential research applications?

- Medicinal chemistry : Acts as a pharmacophore in drug design, targeting enzymes (e.g., kinases) or receptors due to its diverse functional groups .

- Biochemical probes : Used to study nucleic acid interactions, leveraging the dihydropyrimidinone core’s hydrogen-bonding capability .

- Material science : Explored for thermal stability in polymer matrices .

Advanced Research Questions

How can synthesis be optimized for high yield and purity?

- Temperature control : Maintain reactions at 0–25°C to prevent epimerization of the tetrahydrofuran ring .

- Protecting group strategy : Sequential use of TBS and trityl groups to minimize steric hindrance during coupling .

- Purification : Gradient elution in HPLC (e.g., acetonitrile/water) to isolate stereoisomers .

How to resolve spectral complexities in stereochemical assignment?

- NOESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial substituents on the tetrahydrofuran ring) .

- Chiral chromatography : Separates enantiomers using columns like Chiralpak IA with hexane/isopropanol mobile phases .

How to analyze enzyme inhibition mechanisms?

- Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .

- Docking studies : Use software like AutoDock Vina to model interactions with catalytic sites, highlighting hydrogen bonds with the benzamide moiety .

How to address discrepancies in biological activity data across studies?

- Batch variability : Standardize synthetic protocols (e.g., consistent deprotection steps) to reduce impurity-driven artifacts .

- Assay conditions : Control pH (e.g., pH 5 for fluorescence studies) and temperature (25°C) to ensure reproducibility .

Best practices for handling sensitive functional groups?

- Moisture-sensitive groups : Use Schlenk lines for silyl ether protection and store under argon .

- Photolabile moieties : Shield reactions from UV light using amber glassware .

How do structural modifications affect biological activity?

- Methoxy group replacement : Substituting 4-methoxyphenyl with trifluoromethyl enhances lipophilicity (logP increase by ~1.2), improving blood-brain barrier penetration .

- Pyrimidinone core fluorination : Reduces metabolic clearance by CYP3A4, as shown in comparative hepatocyte assays .

How do reaction conditions impact product distribution?

- Oxidation vs. reduction : KMnO₄ in acidic conditions yields ketones, while NaBH₄ selectively reduces nitriles to amines without affecting esters .

- Solvent polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms in substitutions, while THF stabilizes transition states in cyclizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.